di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate
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Description
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate, also known as F7-K, is a fluorinated surfactant that has gained attention in the scientific community due to its unique properties. F7-K is synthesized through a multistep process and has various applications in scientific research.
Scientific Research Applications
Photoinitiators for Polymerization
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate and similar compounds have applications as photoinitiators in the cationic polymerization of epoxides. Such compounds are particularly effective when used with mercury high-pressure lamps, offering advantages like intramolecular photosensitization (Hartwig et al., 2001).
Polyfluorene Synthesis
Compounds with structures similar to this compound are integral in the synthesis of polyfluorenes. These materials find use in a variety of applications, including in the fabrication of blue polymer light-emitting diode (PLED) devices (Inaoka & Advíncula, 2002).
Fluorescent Sensing
Derivatives of 9-oxo-9H-fluorene, such as the one , can serve as components in fluorescent sensors. These sensors are capable of detecting a range of substances, including various ions and molecules. Their sensitivity and selectivity make them valuable in analytical chemistry (Li et al., 2020).
Structural and Morphological Studies
These compounds are also valuable in studying the structure and morphology of various films and polymers. Their unique properties enable detailed analysis of molecular arrangements, offering insights into the behavior of materials at the microscopic level (Brinkmann et al., 2009).
Apoptosis Inducers
Certain fluorene derivatives, including those related to this compound, have been studied as potential apoptosis inducers. These compounds show promise as anticancer agents due to their ability to initiate programmed cell death (Kemnitzer et al., 2009).
properties
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxofluorene-2,7-disulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H12F24O7S2/c28-16(29)20(36,37)24(44,45)26(48,49)22(40,41)18(32,33)7-57-59(53,54)9-1-3-11-12-4-2-10(6-14(12)15(52)13(11)5-9)60(55,56)58-8-19(34,35)23(42,43)27(50,51)25(46,47)21(38,39)17(30)31/h1-6,16-17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLLLWPZFVAGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C3=C2C=CC(=C3)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H12F24O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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